molecular formula C12H6ClF4N B1439630 2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine CAS No. 1214367-84-6

2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine

Cat. No. B1439630
M. Wt: 275.63 g/mol
InChI Key: DURIMKPCFZHCDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields such as medicine, agriculture, or manufacturing.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.



Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity or basicity, reactivity with other substances, and flammability.


Safety And Hazards

This involves understanding the risks associated with handling and using the compound. It includes toxicity data, safety precautions, proper disposal methods, and first aid measures.


Future Directions

This could involve potential applications of the compound, areas of research interest, and how the compound could be modified to enhance its properties or reduce its side effects.


Please note that not all information may be available for all compounds, especially those that are less studied or recently discovered. For a comprehensive analysis, you may need to consult multiple sources or perform experimental studies. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

2-chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF4N/c13-11-8(7-3-1-2-4-9(7)14)5-6-10(18-11)12(15,16)17/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURIMKPCFZHCDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(N=C(C=C2)C(F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.